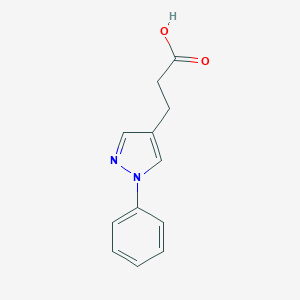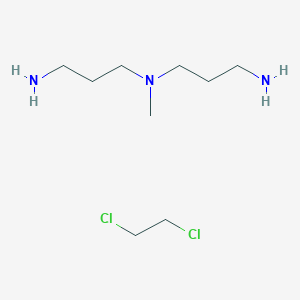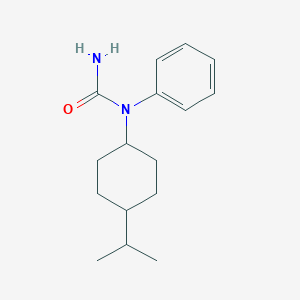
Peramine
描述
Peramine is a naturally occurring alkaloid produced by endophytic fungi, particularly those in the genus Epichloë. These fungi form symbiotic relationships with grasses, such as perennial ryegrass and tall fescue, providing the plants with enhanced resistance to herbivores. This compound is known for its unique chemical structure, which includes a pyrrolopyrazinone ring and a guanidine moiety .
科学研究应用
Peramine has several scientific research applications, including:
作用机制
Peramine is a natural product isolated from endophytic fungi, specifically found in perennial ryegrass . It is part of a group of bioprotective alkaloids produced by grass-fungal endophyte symbioses . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound’s primary targets are herbivores, both vertebrate and invertebrate . It acts as a deterrent or toxic agent against these organisms, providing protection to the host grass from grazing .
Mode of Action
It is known that it exhibits toxicity to insects . The specific interactions between this compound and its targets, leading to this toxicity, are still under investigation.
Biochemical Pathways
This compound is one of the secondary metabolites produced by endophyte symbiosis . The biochemical pathways involved in its synthesis are complex and involve multiple steps . The key step in the synthesis of this compound is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Result of Action
The primary result of this compound’s action is the deterrence or toxicity to herbivores . This provides a protective effect for the host grass against grazing, contributing to its survival and proliferation .
Action Environment
The production of this compound by endophytic fungi is influenced by the environment. Endophytic fungi grow in the tissue of major subfamily of temperate grasses without discernible adverse effect to the host . The production of this compound and other alkaloids provides protection to the host from various biotic and abiotic stress . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, moisture, and nutrient availability.
生化分析
Biochemical Properties
Peramine is synthesized by a non-ribosomal peptide synthetase . A single gene, perA, encoding this synthetase is required for this compound biosynthesis . The key step in the synthesis of this compound is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Cellular Effects
The cellular effects of this compound are not well characterized. It is known that this compound is a metabolite of endophytic fungi that systemically colonize the intercellular spaces of leaves of grasses to form mutualistic symbiotic associations . The production of secondary metabolites like this compound by these fungi confers bioprotective benefits to the grass .
Molecular Mechanism
It is known that the synthesis of this compound involves a one-pot reaction of pyrrole amide and propargyl bromide with sodium hydride as a base .
Temporal Effects in Laboratory Settings
The synthesis of this compound has been achieved in four steps, suggesting that it is a stable compound .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. Some metabolites produced by endophytic fungi, including this compound, are known to be toxic to grazing mammals .
Metabolic Pathways
This compound is involved in the metabolic pathways of endophytic fungi. It is synthesized by a non-ribosomal peptide synthetase, suggesting that it is part of non-ribosomal peptide synthesis pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. As a metabolite of endophytic fungi, it is likely that it is transported through the intercellular spaces of leaves of grasses .
Subcellular Localization
As a metabolite of endophytic fungi, it is likely that it is localized in the intercellular spaces of leaves of grasses .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of peramine has been achieved through various methods. One notable approach involves a four-step process starting from known compounds. The key step in this synthesis is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide. This reaction is typically carried out in the presence of sodium hydride as a base .
Industrial Production Methods
The use of efficient one-pot reactions and readily available starting materials suggests that industrial synthesis could be feasible with further optimization .
化学反应分析
Types of Reactions
Peramine undergoes various chemical reactions, including:
Cyclization: The formation of the pyrrolopyrazinone ring is a key cyclization reaction in the synthesis of this compound.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the N-propargylation reaction.
Propargyl Bromide: A reagent used in the formation of the pyrrolopyrazinone ring.
Major Products
The major product of these reactions is this compound itself, characterized by its pyrrolopyrazinone ring and guanidine moiety .
相似化合物的比较
Peramine is unique due to its pyrrolopyrazinone ring and guanidine moiety, which are rare in natural products. Similar compounds include other alkaloids produced by endophytic fungi, such as:
Ergovaline: Another alkaloid produced by Epichloë fungi, known for its toxic effects on livestock.
Lolitrem B: A tremorgenic mycotoxin produced by Epichloë fungi, which affects the nervous system of animals.
These compounds share the common feature of being produced by endophytic fungi and contributing to the host plant’s defense mechanisms, but they differ in their specific structures and biological activities.
属性
IUPAC Name |
2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWGRUJOCIUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145178 | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102482-94-0 | |
| Record name | Peramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of peramine?
A1: this compound acts as a potent insect feeding deterrent, contributing to the resistance of endophyte-infected grasses against various insect pests [, , ].
Q2: Is the mechanism of this compound's feeding deterrent activity fully understood?
A2: While this compound effectively deters feeding in numerous insect species, the precise molecular mechanism of action is still under investigation.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol [].
Q4: What spectroscopic data are available for this compound?
A4: Spectroscopic data for this compound include NMR, UV, and mass spectrometry. Studies using these techniques have confirmed its structure and enabled the development of analytical methods for its detection and quantification [, , , ].
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is not known to possess catalytic properties. Its primary role is as a defensive alkaloid in the symbiotic relationship between Epichloë endophytes and their host grasses.
Q6: Have there been computational studies on this compound?
A7: Yes, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to investigate the ground and excited states of this compound []. These studies provided insights into its electronic structure and spectral properties.
Q7: How does the structure of this compound contribute to its biological activity?
A7: The specific structural features of this compound essential for its insect feeding deterrent activity require further investigation through SAR studies. Understanding these relationships could aid in developing synthetic analogs with enhanced or targeted activity.
Q8: Are there specific formulation strategies for this compound?
A8: As this compound is a naturally occurring alkaloid, specific formulation strategies are not extensively researched. Research primarily focuses on understanding its biosynthesis, ecological role, and potential applications in agriculture.
Q9: What is known about the pharmacokinetics of this compound in mammals?
A9: While this compound is produced by endophytes in forage grasses, its absorption, distribution, metabolism, and excretion (ADME) in mammals are not well-characterized. Research primarily focuses on its ecological role and potential impact on grazing animals.
Q10: How is this compound's insect deterrent activity evaluated?
A12: this compound's efficacy as an insect deterrent is typically assessed through in vitro and in vivo bioassays. These involve observing insect feeding behavior and development on endophyte-infected and endophyte-free grasses [, , , ].
Q11: Are these aspects relevant to this compound research?
A11: These aspects are less relevant to current this compound research. Focus remains on its ecological role, biosynthesis, and potential for improving agricultural practices.
Q12: Are these aspects relevant to this compound research?
A12: These aspects are less relevant to this compound research given its current focus on ecological and agricultural applications.
Q13: Are these aspects relevant to this compound research?
A13: These aspects are less relevant to this compound research given its natural origin and lack of commercial production.
Q14: What are some key historical milestones in this compound research?
A18: Key milestones include its isolation and structural elucidation, the discovery of its insect deterrent properties, and the ongoing research into its biosynthesis and ecological role in the symbiotic relationship between Epichloë endophytes and grasses [, ].
Q15: What are some potential cross-disciplinary applications of this compound research?
A15: this compound research offers potential cross-disciplinary applications in areas such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




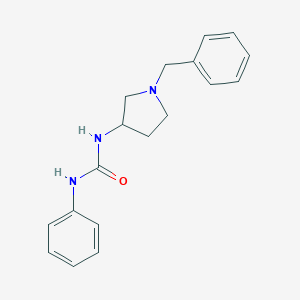
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
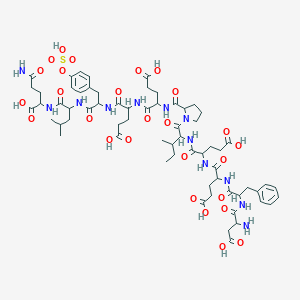
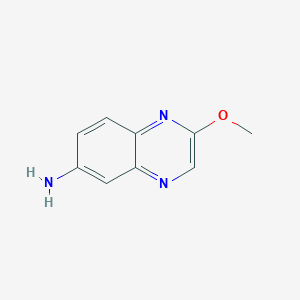
![3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine](/img/structure/B34464.png)
